molecular formula C17H24N6OS B6460221 4-(6-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}pyridazin-3-yl)morpholine CAS No. 2549013-71-8

4-(6-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}pyridazin-3-yl)morpholine

Cat. No.: B6460221
CAS No.: 2549013-71-8
M. Wt: 360.5 g/mol
InChI Key: GNZMOXZFBWJZJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-(6-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}pyridazin-3-yl)morpholine features a pyridazine core substituted with a morpholine group at position 3 and a piperazine ring at position 4. The piperazine is further functionalized with a 2-methyl-1,3-thiazole moiety via a methylene linker.

Properties

IUPAC Name

4-[6-[4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl]pyridazin-3-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N6OS/c1-14-18-15(13-25-14)12-21-4-6-22(7-5-21)16-2-3-17(20-19-16)23-8-10-24-11-9-23/h2-3,13H,4-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNZMOXZFBWJZJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)CN2CCN(CC2)C3=NN=C(C=C3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues and Core Heterocycles

Key Compounds for Comparison :

3-Chloro-6-{4-[3-(4-chlorophenoxy)propyl]piperazin-1-yl}pyridazine () Core: Pyridazine. Substituents: Chlorine at position 3; piperazine linked to a 4-chlorophenoxypropyl group. Activity: Anti-bacterial and anti-viral properties, attributed to pyridazine’s aromatic heterocycle and halogen substituents .

4-(4-(6-Bromo-7-(4-((5-methylisoxazol-3-yl)methyl)piperazin-1-yl)-3H-imidazo[4,5-b]pyridin-2-yl)phenyl)morpholine (10a) ()

  • Core : Imidazo[4,5-b]pyridine.
  • Substituents : Morpholine at position 4; piperazine substituted with a 5-methylisoxazole group.
  • Activity : Kinase inhibition, likely due to the imidazopyridine scaffold’s affinity for ATP-binding pockets .

4-(6-((4-(Methylsulfonyl)piperazin-1-yl)methyl)-2-(2-(tetrahydro-2H-pyran-2-yl)-2H-indazol-4-yl)thieno[3,2-d]pyrimidin-4-yl)morpholine () Core: Thieno[3,2-d]pyrimidine. Substituents: Morpholine at position 4; piperazine with a methylsulfonyl group. Activity: Not explicitly stated, but sulfonyl groups often enhance solubility and target engagement .

Target Compound vs. Analogues :
Feature Target Compound 3-Chloro-6-{...}pyridazine Compound 10a Thienopyrimidine Derivative
Core Structure Pyridazine Pyridazine Imidazo[4,5-b]pyridine Thieno[3,2-d]pyrimidine
Piperazine Substituent 2-Methyl-1,3-thiazole-methyl 4-Chlorophenoxypropyl 5-Methylisoxazole-methyl Methylsulfonyl
Morpholine Position Position 3 N/A Position 4 (phenyl-linked) Position 4
Key Functional Groups Thiazole, morpholine Chlorine, phenoxypropyl Isoxazole, bromine Sulfonyl, tetrahydro-2H-pyran
Molecular Weight Not provided Not provided Not provided 597.8 g/mol

Pharmacological and Physicochemical Properties

  • Bioactivity: The target compound’s thiazole group may enhance antimicrobial or kinase inhibitory activity compared to isoxazole (Compound 10a) or chlorine (), as thiazoles are known for diverse bioactivity . The morpholine group, common across all compounds, improves aqueous solubility and bioavailability .
  • Binding Affinity: The pyridazine core in the target compound and ’s analogue may favor interactions with enzymes like phosphodiesterases or bacterial targets, whereas imidazopyridine (Compound 10a) and thienopyrimidine () cores are more common in kinase inhibitors .
  • Synthetic Accessibility :

    • The target compound’s synthesis likely involves coupling pyridazine with pre-functionalized piperazine and morpholine, similar to methods in and .

Key Research Findings

: Isoxazole-containing imidazopyridines show kinase inhibition, implying that the target’s thiazole group might offer alternative selectivity profiles .

: Sulfonyl-piperazine derivatives (e.g., methylsulfonyl) are prioritized in drug discovery for improved pharmacokinetics, a feature absent in the target compound but worth exploring .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.